N-(4-FLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE
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Overview
Description
N-(4-FLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with a molecular formula of C16H16FNO2. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an imidazolidinone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with phenyl isothiocyanate to form the desired imidazolidinone compound. The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like zinc dust .
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include trifluoroacetic acid, cobalt bromide, and piperidine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can be compared with other similar compounds, such as:
4-METHOXYPHENYL N-(2,4-DIFLUOROPHENYL)CARBAMATE: This compound has a similar structure but differs in the substitution pattern on the phenyl rings.
1-({[1-(4-FLUOROPHENYL)-5-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}AMINO)CYCLOHEXANE CARBOXYLIC ACID: Another compound with a fluorophenyl and methoxyphenyl group, but with a different core structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-32-21-13-7-17(8-14-21)16-28-22(15-23(30)27-19-11-9-18(26)10-12-19)24(31)29(25(28)33)20-5-3-2-4-6-20/h2-14,22H,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQTBJUEMSIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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